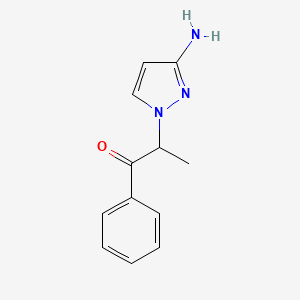
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound features a pyrazole ring substituted with an amino group at the 3-position and a phenyl group attached to a propanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one typically involves the reaction of 3-aminopyrazole with phenylpropanone under specific conditions. One common method is the condensation reaction, where 3-aminopyrazole is reacted with phenylpropanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different substituted pyrazoles or phenylpropanones.
Applications De Recherche Scientifique
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases like malaria and leishmaniasis.
Industry: The compound is used in the production of agrochemicals and fluorescent materials.
Mécanisme D'action
The mechanism by which 2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimalarial activity, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
2-(3-Amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one is similar to other pyrazole derivatives, such as 3-(4-methyl-1H-pyrazol-1-yl)-1-phenylpropan-1-one and 2-(5-amino-1H-pyrazol-1-yl)-1-phenylpropan-1-one. The presence of the amino group at the 3-position and the phenyl group attached to the propanone moiety contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
1240569-67-8 |
|---|---|
Formule moléculaire |
C12H13N3O |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-(3-aminopyrazol-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H13N3O/c1-9(15-8-7-11(13)14-15)12(16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14) |
Clé InChI |
FIWHPVVLNXKDCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)N2C=CC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


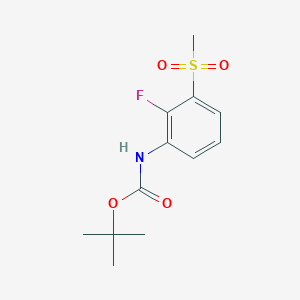
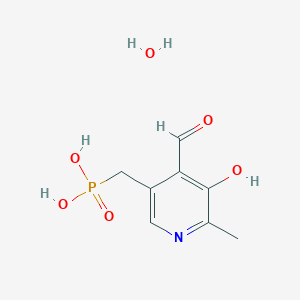
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
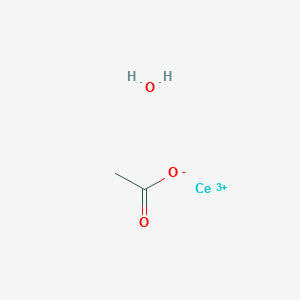
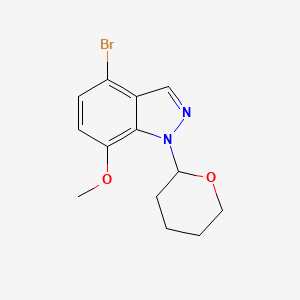

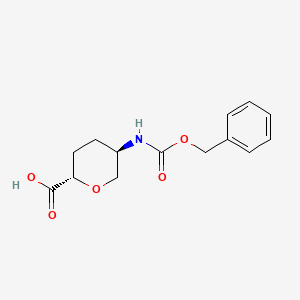

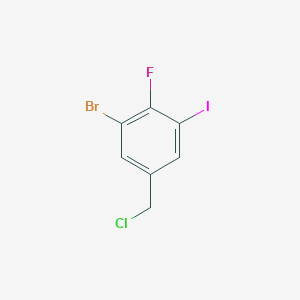

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

